molecular formula C21H20O10 B1665713 Aloe-emodin-glucoside CAS No. 29010-56-8

Aloe-emodin-glucoside

Cat. No.: B1665713
CAS No.: 29010-56-8
M. Wt: 432.4 g/mol
InChI Key: ASQHVCDULHERIH-JNHRPPPUSA-N
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Description

Aloe-emodin-glucoside is a naturally occurring anthraquinone derivative found in various plants, including Aloe vera and Rheum palmatum. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Chemically, it is a glycosylated form of aloe-emodin, where a glucose molecule is attached to the aloe-emodin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aloe-emodin-glucoside can be synthesized through the glycosylation of aloe-emodin. This process involves the enzymatic or chemical attachment of a glucose molecule to aloe-emodin. One common method involves using glycosyltransferase enzymes in engineered Escherichia coli strains to facilitate the glycosylation reaction . The reaction conditions typically include an aqueous medium, a suitable buffer, and the presence of glucose donors such as UDP-glucose.

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches using microbial fermentation. Engineered strains of Escherichia coli are used to produce the compound in large quantities. The fermentation process is optimized for parameters such as pH, temperature, and nutrient availability to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Aloe-emodin-glucoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form aloe-emodin and other oxidation products.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions include aloe-emodin, various oxidation products, and substituted derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

    Emodin: Another anthraquinone derivative with similar biological activities.

    Aloe-emodin: The aglycone form of aloe-emodin-glucoside, lacking the glucose moiety.

    Chrysophanol: An anthraquinone with comparable anti-inflammatory and anticancer properties.

Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, aloe-emodin. This structural modification also influences its biological activity and therapeutic potential .

Properties

IUPAC Name

1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHVCDULHERIH-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951621
Record name (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50488-89-6, 29010-56-8
Record name 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50488-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloe-emodin-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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